(2R)-3-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
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Overview
Description
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a difluorocyclohexyl moiety, and a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid typically involves multiple steps, including the protection of amino groups, introduction of the difluorocyclohexyl group, and formation of the propanoic acid backbone. Common reagents used in these reactions include fluorenylmethoxycarbonyl chloride (Fmoc-Cl), difluorocyclohexane, and various catalysts and solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biology, it could be used as a probe or ligand in studies involving protein interactions, enzyme activity, or cellular signaling pathways.
Medicine
In medicine, this compound may have potential as a therapeutic agent or as a component in drug delivery systems. Its ability to interact with specific molecular targets makes it a candidate for further investigation.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid would involve its interaction with specific molecular targets, such as enzymes or receptors. These interactions could modulate biological pathways and result in various physiological effects. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other Fmoc-protected amino acids and difluorocyclohexyl derivatives. These compounds share structural similarities but may differ in their chemical reactivity and biological activity.
Uniqueness
The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4,4-difluorocyclohexyl)propanoic acid lies in its combination of the Fmoc protecting group and the difluorocyclohexyl moiety. This combination imparts distinct chemical and biological properties that can be leveraged in various applications.
Properties
Molecular Formula |
C24H25F2NO4 |
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Molecular Weight |
429.5 g/mol |
IUPAC Name |
(2R)-3-(4,4-difluorocyclohexyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C24H25F2NO4/c25-24(26)11-9-15(10-12-24)13-21(22(28)29)27-23(30)31-14-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20-21H,9-14H2,(H,27,30)(H,28,29)/t21-/m1/s1 |
InChI Key |
RMSWMCCCXPTECG-OAQYLSRUSA-N |
Isomeric SMILES |
C1CC(CCC1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |
Canonical SMILES |
C1CC(CCC1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)(F)F |
Origin of Product |
United States |
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